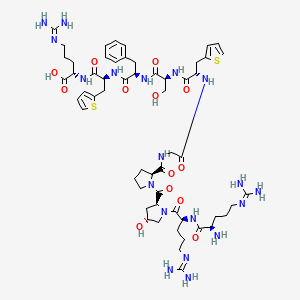

Arginyl-hydroxyprolyl-prolyl-glycyl-(2-thienyl)alanyl-seryl-phenylalanyl-2-(thienyl)alanyl-arginine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

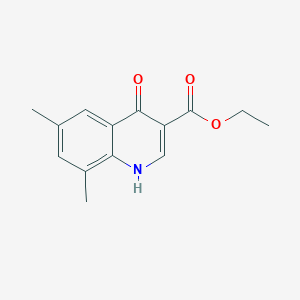

The compound “Arginyl-hydroxyprolyl-prolyl-glycyl-(2-thienyl)alanyl-seryl-phenylalanyl-2-(thienyl)alanyl-arginine” is also known as Icatibant . It is a synthetic decapeptide and a selective bradykinin B2 receptor antagonist . It is used for the treatment of acute attacks of hereditary angioedema (HAE) in adults 18 years of age and older .

Molecular Structure Analysis

The molecular structure of Icatibant is quite complex, with five non-proteinogenic amino acids . The chemical name for Icatibant is D-Arginyl-L-arginyl-L-prolyl-L[(4R)-4-hydroxyprolyl]-glycyl-L[3-(2-thienyl)alanyl]-L-seryl-D-(1,2,3,4-tetrahydroisoquinolin-3-ylcarbonyl)-L[(3aS,7aS)-octahydroindol-2-ylcarbonyl]-L-arginine, acetate salt .Chemical Reactions Analysis

Icatibant is administered by subcutaneous injection in the abdominal area . The specific chemical reactions that Icatibant undergoes in the body are not detailed in the sources I found.Mecanismo De Acción

Icatibant acts as a competitive antagonist selective for the bradykinin B2 receptor, with an affinity similar to bradykinin . Hereditary angioedema is caused by an absence or dysfunction of C1-esterase inhibitor, leading to an increase in bradykinin levels. Bradykinin is a potent vasodilator which increases vascular permeability resulting in swelling and pain. By blocking the bradykinin B2 receptor, Icatibant helps to reduce these symptoms .

Safety and Hazards

The most commonly reported adverse reactions to Icatibant were injection site reactions, which occurred in almost all patients (97%) in clinical trials . Other common adverse reactions occurring in greater than 1% of patients included pyrexia, transaminase increase, dizziness, and rash . Patients are advised to seek immediate medical attention following treatment of laryngeal attacks with Icatibant .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S,4R)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H83N19O13S2/c57-35(14-4-18-64-54(58)59)45(79)69-36(15-5-19-65-55(60)61)51(85)75-29-32(77)25-43(75)52(86)74-21-7-17-42(74)50(84)67-28-44(78)68-39(26-33-12-8-22-89-33)47(81)73-41(30-76)49(83)71-38(24-31-10-2-1-3-11-31)46(80)72-40(27-34-13-9-23-90-34)48(82)70-37(53(87)88)16-6-20-66-56(62)63/h1-3,8-13,22-23,32,35-43,76-77H,4-7,14-21,24-30,57H2,(H,67,84)(H,68,78)(H,69,79)(H,70,82)(H,71,83)(H,72,80)(H,73,81)(H,87,88)(H4,58,59,64)(H4,60,61,65)(H4,62,63,66)/t32-,35-,36+,37+,38-,39+,40+,41+,42+,43+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGMPJSHNJQEJC-VDMFLOONSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CC(CN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NCC(=O)NC(CC3=CC=CS3)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CS5)C(=O)NC(CCCN=C(N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2C[C@H](CN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)NCC(=O)N[C@@H](CC3=CC=CS3)C(=O)N[C@@H](CO)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CS5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H83N19O13S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145822 |

Source

|

| Record name | Hoe k86-4321 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1294.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103412-36-8 |

Source

|

| Record name | Hoe k86-4321 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103412368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hoe k86-4321 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1606580.png)